molecular formula C10H18O2 B1316072 Ethyl 6-methylhept-6-enoate CAS No. 166533-72-8

Ethyl 6-methylhept-6-enoate

Cat. No.: B1316072
CAS No.: 166533-72-8
M. Wt: 170.25 g/mol
InChI Key: DVJMDIXBABOVGB-UHFFFAOYSA-N
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Description

Ethyl 6-methylhept-6-enoate: is an organic compound with the molecular formula C11H20O2 . It is an ester formed from the reaction of an alcohol with an organic acid. This compound is characterized by a fruity odor and is commonly used for its flavoring properties in the food industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 6-methylhept-6-enoate can be synthesized through the esterification of 6-methylhept-6-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the ester.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Ethyl 6-methylhept-6-enoate can undergo oxidation reactions, particularly at the double bond, leading to the formation of epoxides or diols.

    Reduction: The compound can be reduced to form the corresponding saturated ester, ethyl 6-methylheptanoate.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of epoxides or diols.

    Reduction: Formation of ethyl 6-methylheptanoate.

    Substitution: Formation of substituted esters.

Scientific Research Applications

Chemistry: Ethyl 6-methylhept-6-enoate is used as a starting material in organic synthesis for the preparation of more complex molecules. Its reactivity at the double bond and ester group makes it a versatile intermediate.

Biology and Medicine: In biological research, this compound can be used as a model compound to study ester hydrolysis and enzyme-catalyzed reactions. It may also be investigated for its potential biological activity.

Industry: The compound is widely used in the flavor and fragrance industry due to its fruity odor. It is also used in the production of perfumes and as a flavoring agent in food products.

Comparison with Similar Compounds

    Ethyl 6-methylheptanoate: The saturated analog of ethyl 6-methylhept-6-enoate.

    Mthis compound: The methyl ester analog.

    Ethyl 6-methylhexanoate: A similar ester with one less carbon in the chain.

Uniqueness: this compound is unique due to the presence of the double bond at the 6-position, which imparts distinct reactivity and properties compared to its saturated and methyl ester analogs. The double bond allows for additional chemical transformations, such as epoxidation and hydrogenation, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

ethyl 6-methylhept-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-4-12-10(11)8-6-5-7-9(2)3/h2,4-8H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVJMDIXBABOVGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00573744
Record name Ethyl 6-methylhept-6-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166533-72-8
Record name Ethyl 6-methylhept-6-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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